2-Hydrazinyl-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-8-methoxyquinoline is a chemical compound with the molecular formula C10H11N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-8-methoxyquinoline typically involves the reaction of 8-methoxyquinoline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
[ \text{8-Methoxyquinoline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
2-Hydrazinyl-8-methoxyquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-8-methoxyquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
8-Methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 2-Hydrazinyl-8-methoxyquinoline is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
(8-methoxyquinolin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7-5-6-9(13-11)12-10(7)8/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGLFHYZTRKNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.